Cas no 852443-99-3 (2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine)

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a fluorinated aromatic amine with a trifluoromethyl group, offering unique electronic and steric properties. Its structure combines a fluorinated phenyl ring with a β-trifluoroethylamine moiety, enhancing reactivity and stability in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its fluorine substituents can improve metabolic stability, bioavailability, and binding affinity. The presence of both aryl and amine functional groups makes it a versatile intermediate for nucleophilic substitutions, reductive aminations, and cross-coupling reactions. Its high purity and well-defined structure ensure reproducibility in complex syntheses, making it a reliable choice for advanced chemical development.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine structure
852443-99-3 structure
Product Name:2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
CAS No:852443-99-3
MF:C8H7F4N
MW:193.141495943069
MDL:MFCD07374560
CID:867192
PubChem ID:24695073
Update Time:2025-06-07

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
    • AMY7136
    • MFCD07374560
    • AB39792
    • FT-0691295
    • (1R)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE
    • DTXSID60640789
    • AB39793
    • AKOS016844147
    • EN300-70591
    • A863636
    • AKOS000174693
    • 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine, AldrichCPR
    • FRDAKAYQSQLWRW-UHFFFAOYSA-N
    • 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
    • 852443-99-3
    • AB39796
    • SCHEMBL296872
    • 1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine
    • 2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHAN-1-AMINE
    • FT-0690241
    • (R)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
    • DB-292063
    • (S)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
    • MDL: MFCD07374560
    • Inchi: 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
    • InChI Key: FRDAKAYQSQLWRW-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)F)N)(F)F

Computed Properties

  • Exact Mass: 193.05146188g/mol
  • Monoisotopic Mass: 193.05146188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 198.7±40.0 °C at 760 mmHg
  • Flash Point: 87.6±19.2 °C
  • Vapor Pressure: 0.4±0.4 mmHg at 25°C

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Security Information

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Pricemore >>

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2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:852443-99-3)2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
Order Number:A863636
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):849.0
Email:sales@amadischem.com

Additional information on 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

Research Brief on 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS: 852443-99-3): Recent Advances and Applications

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS: 852443-99-3) is a fluorinated amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and emerging applications in drug discovery.

Recent literature indicates that 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine serves as a crucial building block in the synthesis of novel γ-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective GABAA receptor agonists, which exhibit potential for treating anxiety and epilepsy disorders. The compound's trifluoromethyl and fluorophenyl moieties contribute to enhanced blood-brain barrier permeability and metabolic stability, making it an attractive candidate for CNS drug design.

In addition to its applications in neuroscience, this compound has been investigated for its role in enzyme inhibition. A recent preprint on bioRxiv (2024) revealed its structural similarity to known monoamine oxidase (MAO) inhibitors, suggesting potential utility in neurodegenerative disease research. Computational docking studies have shown favorable interactions between 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine derivatives and the active sites of MAO-B, with binding energies comparable to established inhibitors like selegiline.

The synthetic chemistry of 852443-99-3 has also seen advancements. A 2024 Organic Process Research & Development paper described an optimized, scalable synthesis route using continuous flow chemistry, achieving >90% yield with reduced environmental impact compared to traditional batch methods. This innovation addresses previous challenges in large-scale production while maintaining high enantiomeric purity, which is critical for pharmaceutical applications.

Emerging research directions include the exploration of this compound's potential in positron emission tomography (PET) tracer development. The fluorine atoms present in its structure make it amenable to 18F-labeling, with preliminary studies showing promising results for imaging neurotransmitter systems in vivo. Researchers at several academic institutions have filed provisional patents for novel radiolabeled derivatives based on this scaffold.

Safety and toxicology profiles of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine have been systematically evaluated in recent preclinical studies. While the compound shows favorable pharmacokinetic properties, structure-activity relationship (SAR) analyses suggest that certain derivatives may require optimization to minimize off-target effects. These findings underscore the importance of careful molecular design when developing therapeutic candidates from this chemical scaffold.

In conclusion, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (852443-99-3) continues to demonstrate significant potential across multiple areas of pharmaceutical research. Its versatility as a synthetic intermediate, combined with its interesting pharmacological properties, positions it as a valuable compound for future drug discovery efforts. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:852443-99-3)2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
A863636
Purity:99%
Quantity:5g
Price ($):849.0
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